molecular formula C17H19N7O B7350904 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide

Cat. No. B7350904
M. Wt: 337.4 g/mol
InChI Key: IOFACIDTZTYPMF-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide, also known as JP-45, is a chemical compound that has gained attention for its potential use in scientific research.

Mechanism of Action

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide acts as a selective modulator of the ryanodine receptor by binding to a specific site on the receptor. This binding alters the conformation of the receptor, leading to changes in calcium release from intracellular stores. The exact mechanism of how this compound modulates the ryanodine receptor is still being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter calcium signaling in muscle cells, leading to changes in muscle contraction and relaxation. Additionally, this compound has been shown to have an effect on calcium signaling in other cell types, such as neurons. These effects make this compound a potential tool for studying various physiological processes related to calcium signaling.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide in lab experiments is its specificity for the ryanodine receptor. This allows for targeted modulation of calcium signaling in cells. However, one limitation of using this compound is its potential for off-target effects on other calcium channels. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide. One area of interest is the potential use of this compound in studying muscle diseases, such as muscular dystrophy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is potential for the development of new compounds based on the structure of this compound that could have even greater specificity and potency for the ryanodine receptor.

Synthesis Methods

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-imidazol-1-ylcyclopentanone with 5-methyltetrazole-1-carboxylic acid, followed by the addition of 4-nitrobenzoyl chloride and subsequent reduction. This process results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide has been studied for its potential use in scientific research related to calcium signaling in cells. Specifically, this compound has been shown to modulate the activity of the ryanodine receptor, a calcium channel found in muscle cells. This modulation can lead to changes in muscle contraction and relaxation, making this compound a potential tool for studying muscle physiology and disease.

properties

IUPAC Name

N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12-20-21-22-24(12)14-7-5-13(6-8-14)17(25)19-15-3-2-4-16(15)23-10-9-18-11-23/h5-11,15-16H,2-4H2,1H3,(H,19,25)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFACIDTZTYPMF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCC3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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